2-(2-Ethyl-6-methylanilino)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-6-methylanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group, a methyl group, and an anilino group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-6-methylanilino)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an arylboronic acid and a halopyridine . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-6-methylanilino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Ethyl-6-methylanilino)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-6-methylanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
2-(2-Ethyl-6-methylanilino)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
55285-36-4 |
---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(2-ethyl-6-methylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c1-3-11-7-4-6-10(2)13(11)17-14-12(15(18)19)8-5-9-16-14/h4-9H,3H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
NPAIAFDUAHLCRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(C=CC=N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.